N-(3,4-dimethylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
The compound N-(3,4-dimethylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide features a benzofuropyrimidinone core fused with a thioacetamide side chain. Its structure includes:
- Benzofuro[3,2-d]pyrimidinone scaffold: A fused heterocyclic system combining benzofuran and pyrimidine rings.
- 3-Isopentyl substituent: A branched alkyl chain at position 3, enhancing lipophilicity.
- N-(3,4-Dimethylphenyl)acetamide: A phenyl group with methyl substituents at positions 3 and 4, influencing steric and electronic properties.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-15(2)11-12-28-24(30)23-22(19-7-5-6-8-20(19)31-23)27-25(28)32-14-21(29)26-18-10-9-16(3)17(4)13-18/h5-10,13,15H,11-12,14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGDIRDHTBJEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action, with a focus on its cytotoxicity and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A 3,4-dimethylphenyl moiety.
- A benzofuro[3,2-d]pyrimidine core with an isopentyl substituent.
- A thioacetamide functional group.
This structural complexity suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the benzofuro-pyrimidine scaffold.
- Introduction of the thioacetamide group.
- Final acylation with the 3,4-dimethylphenyl group.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay is commonly employed to determine the half-maximal inhibitory concentration (IC50). For example:
These results indicate that the compound exhibits significant cytotoxic activity, particularly against cervical (HeLa) and breast (MCF-7) cancer cell lines.
The biological activity appears to be linked to several mechanisms:
- Inhibition of Growth Factors : The compound may inhibit key growth factors and enzymes involved in tumor proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells, enhancing its antitumor efficacy.
- Interaction with DNA : Some derivatives have shown a high affinity for DNA, leading to disruption of replication processes.
Case Studies
A notable study explored the effects of similar compounds with thiadiazole and triazole moieties on cancer cell lines. These studies highlighted that modifications in the chemical structure significantly impacted cytotoxicity and selectivity towards cancerous cells .
Comparison with Similar Compounds
Structural Variations and Core Modifications
The table below compares the target compound with structurally related analogs, highlighting differences in core scaffolds, substituents, and physicochemical properties:
*Calculated based on structural similarity to .
Key Observations:
Core Scaffold: Benzofuropyrimidinone (target and ) vs. thienopyrimidinone ():
- Benzofuro systems incorporate oxygen in the fused ring, while thieno systems use sulfur. Quinazolinone (): These lack the fused furan/thiophene ring, reducing planarity and altering binding interactions .
Substituent Effects :
- R1 (Heterocyclic Position 3) :
- Branched alkyl chains (e.g., isopentyl in target, ethyl in ) enhance lipophilicity and membrane permeability.
- Aromatic groups (e.g., benzyl in ) may improve target affinity but reduce solubility .
- R2 (Phenyl Substituent) :
- Electron-withdrawing groups (e.g., -CF₃ in ) increase metabolic resistance but reduce solubility.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The target’s 3-isopentyl and 3,4-dimethylphenyl groups suggest moderate logP (~3.5–4.0), similar to ’s CF₃ analog (logP ~4.2). Thieno derivatives () have higher logP due to sulfur .
- pKa :
- ’s compound has a predicted pKa of 12.77, indicating low ionization at physiological pH, favoring passive diffusion .
Q & A
Basic: What are the recommended synthetic routes for N-(3,4-dimethylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzofuropyrimidinone core, followed by thioacetamide coupling. Key steps include:
- Step 1: Cyclocondensation of substituted benzofuran with isopentylamine under reflux in ethanol to form the 3,4-dihydrobenzofuropyrimidin-4-one intermediate .
- Step 2: Thiolation at the C2 position using Lawesson’s reagent or P₂S₅ in dry toluene .
- Step 3: Coupling with N-(3,4-dimethylphenyl)-2-chloroacetamide via nucleophilic substitution in DMF with K₂CO₃ as a base .
Optimization Considerations:
- Temperature: Maintain 60–80°C during cyclocondensation to avoid side products.
- Solvent Choice: Use anhydrous DMF for thioacetamide coupling to enhance reactivity .
- Monitoring: Track reaction progress via TLC (hexane:ethyl acetate, 3:1) and HPLC for purity (>95%) .
Basic: What analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm; benzofuropyrimidine carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z 520.18) .
- X-ray Crystallography: Resolves stereochemical ambiguities in the benzofuropyrimidine core .
Methodological Tip: Combine 2D NMR (COSY, HSQC) to assign overlapping signals in the isopentyl side chain .
Basic: What are the key physicochemical properties influencing experimental design?
Answer:
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Soluble in DMSO, ethanol; insoluble in water | |
| Melting Point | 218–220°C (decomposition observed) | |
| Stability | Light-sensitive; store at –20°C in amber vials | |
| LogP | Calculated 3.8 (indicative of moderate lipophilicity) |
Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
Answer:
SAR Framework:
- Core Modifications: Compare isopentyl vs. ethyl/phenyl groups at the C3 position to assess steric effects on target binding .
- Substituent Screening: Synthesize analogs with halogen (Cl, F) or methoxy groups on the dimethylphenyl ring to study electronic effects .
- Biological Assays: Use kinase inhibition assays (e.g., EGFR, VEGFR) and cytotoxicity screens (IC₅₀ in MCF-7, HeLa) to correlate structural changes with activity .
Data Interpretation: Apply multivariate analysis to distinguish steric vs. electronic contributions .
Advanced: How can contradictions in reported biological data (e.g., varying IC₅₀ values) be systematically addressed?
Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
Standardized Protocols: Use identical cell lines (e.g., ATCC-validated HeLa) and incubation times (48–72 hrs) .
Purity Validation: Ensure compound purity >98% via HPLC and LC-MS .
Control Compounds: Include reference inhibitors (e.g., gefitinib for EGFR) to calibrate assay sensitivity .
Advanced: What methodological considerations are critical for in vivo pharmacokinetic studies of this compound?
Answer:
- Formulation: Use PEG-400/saline (60:40) for intravenous administration due to low aqueous solubility .
- Dosing Regimen: Conduct dose-ranging studies (10–50 mg/kg) in murine models to assess linear pharmacokinetics .
- Metabolite Profiling: Employ LC-MS/MS to identify primary metabolites (e.g., S-oxidation products) .
Advanced: How can reaction yields be optimized during scale-up synthesis?
Answer:
- Catalyst Screening: Test Pd(OAc)₂ vs. CuI for Ullmann-type couplings; CuI often provides higher yields (75–80%) .
- Solvent Recycling: Recover DMF via vacuum distillation to reduce costs .
- Process Analytical Technology (PAT): Implement inline FTIR to monitor intermediate formation in real time .
Advanced: What computational approaches are recommended for predicting target interactions?
Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) to identify key binding residues (e.g., Lys721, Thr830) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the acetamide-thioether interaction .
Advanced: How does the compound’s stability vary under different storage and experimental conditions?
Answer:
| Condition | Stability Profile | Mitigation Strategy |
|---|---|---|
| Aqueous Solution | Hydrolyzes at pH >8.5 (t₁/₂ = 4 hrs) | Use pH 7.4 buffers for assays |
| UV Light | Rapid degradation (t₁/₂ = 2 hrs) | Conduct experiments in dark |
| Long-Term Storage | Stable at –20°C for >6 months | Avoid freeze-thaw cycles |
Advanced: How can comparative efficacy studies distinguish this compound from structurally similar analogs?
Answer:
- Head-to-Head Assays: Compare IC₅₀ against N-(4-fluorophenyl) and N-(3-methoxyphenyl) analogs in parallel assays .
- Selectivity Profiling: Use kinome-wide screening (e.g., DiscoverX) to identify off-target effects unique to the dimethylphenyl group .
- In Vivo Efficacy: Evaluate tumor growth inhibition in xenograft models vs. analogs with shorter alkyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
